cis-1,1,2,2,3,4-Hexafluorocyclobutane

Description

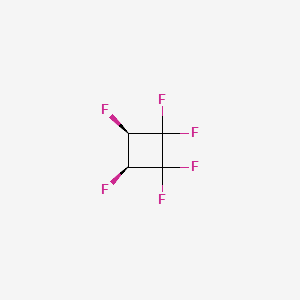

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-1,1,2,2,3,4-hexafluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSLTAIWOIYSGZ-XIXRPRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C(C1(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380826 | |

| Record name | cis-1,1,2,2,3,4-Hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22819-47-2 | |

| Record name | cis-1,1,2,2,3,4-Hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22819-47-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for Cis 1,1,2,2,3,4 Hexafluorocyclobutane and Its Precursors

Advanced Strategies for Cyclobutane (B1203170) Core Construction

Constructing the cyclobutane ring is the foundational step in the synthesis. For polyfluorinated systems, methods must accommodate the unique electronic properties of fluorinated alkenes.

Thermal Dimerization Processes in Perfluorinated and Polyfluorinated Systems

Thermal [2+2] cycloaddition is a primary method for synthesizing cyclobutane rings. fiveable.me In the context of producing 1,1,2,2,3,4-hexafluorocyclobutane (B15378816), the most direct precursor is 1,1,2-trifluoroethylene. This process involves the dimerization of two alkene molecules at elevated temperatures to form a four-membered ring. csic.es

Unlike the concerted, thermally forbidden [2+2] cycloadditions of many non-fluorinated alkenes, the cycloaddition of fluoroalkenes often proceeds through a stepwise mechanism involving a diradical intermediate. csic.es This mechanistic pathway is attributed to the ability of fluorine atoms to stabilize radical species. The reaction is initiated by the thermal collision of two 1,1,2-trifluoroethylene molecules, leading to the formation of a single carbon-carbon bond and a 1,4-diradical intermediate. This intermediate then undergoes ring closure to yield the cyclobutane product. The stereochemistry of the final product—whether the cis or trans isomer is formed—is determined during this ring-closing step (see Section 2.2.1).

The general conditions for such reactions require high temperatures, often in the range of 150-250°C, and may be carried out in a sealed vessel to maintain the necessary pressure. csic.es The regioselectivity of the dimerization must also be considered, as unsymmetrical alkenes like 1,1,2-trifluoroethylene can combine in a "head-to-head" or "head-to-tail" fashion. For the formation of 1,1,2,2,3,4-hexafluorocyclobutane, a "head-to-tail" dimerization is required.

Catalytic Dehalogenation Approaches for Cyclobutane Formation

Catalytic methods offer alternative pathways to the cyclobutane core, often under milder conditions and with greater control over stereoselectivity. These approaches typically start from a pre-formed four-membered ring that is subsequently modified.

Rhodium-Catalyzed Hydrogenation for Stereoselective Cyclobutane Synthesis

A plausible catalytic route to cis-1,1,2,2,3,4-hexafluorocyclobutane involves the stereoselective hydrogenation of a suitable precursor, hexafluorocyclobutene (B1221722). Rhodium-based catalysts are particularly powerful for hydrogenation reactions, capable of reducing a wide variety of functional groups, including carbon-carbon double bonds. mdpi.comnih.gov

The synthesis would proceed in two stages:

Formation of Hexafluorocyclobutene: This precursor can be synthesized via methods such as the dehalogenation of 1,2-dichlorohexafluorocyclobutane.

Catalytic Hydrogenation: Hexafluorocyclobutene is then subjected to hydrogenation using a rhodium catalyst, often supported on alumina (B75360) (Rh/Al₂O₃) or carbon (Rh/C), under a hydrogen atmosphere. mdpi.com

Catalytic hydrogenation typically occurs via the syn-addition of two hydrogen atoms to the face of the double bond that is adsorbed onto the catalyst surface. In the case of the planar hexafluorocyclobutene molecule, this syn-addition would exclusively produce the cis isomer of 1,1,2,2,3,4-hexafluorocyclobutane. Specialized rhodium catalysts, such as those incorporating Cyclic(Amino)(Alkyl)Carbene (CAAC) ligands, have demonstrated high efficiency and cis-selectivity in the hydrogenation of cyclic systems.

Metal Oxide and Silicon Oxide Mediated Dechlorination

Reductive dehalogenation provides another pathway to form specific carbon-carbon bonds or to remove halogen atoms from a precursor molecule. While less common than catalytic hydrogenation for this specific transformation, it represents a potential synthetic tool. A hypothetical route could involve the reductive dechlorination of a precursor like 1,4-dichloro-1,1,2,2,3,4-hexafluorocyclobutane. In such a reaction, a reducing agent would remove the two chlorine atoms, leading to the formation of the desired product. While typically performed with agents like zinc metal, certain metal oxides and silicon oxides can mediate or catalyze dehalogenation reactions, though specific examples for polyfluorinated cyclobutanes are not widely documented. The stereochemical outcome would depend on the specific precursor and the reaction mechanism.

| Method | Precursor(s) | Key Reagents/Conditions | Product |

| Thermal Dimerization | 1,1,2-Trifluoroethylene | High Temperature (150-250°C), Pressure | Mixture of cis- and trans-1,1,2,2,3,4-Hexafluorocyclobutane |

| Catalytic Hydrogenation | Hexafluorocyclobutene | H₂, Rhodium Catalyst (e.g., 5% Rh/Al₂O₃) | This compound |

Stereoselective Synthesis and Control of Isomerism in Hexafluorocyclobutanes

Achieving a high yield of the cis isomer requires careful control over the reaction pathway. The stereochemistry of the final product is often determined at the moment the cyclobutane ring is formed or modified.

Elucidation of Factors Influencing cis/trans Ratio in Cyclobutane Ring Formation

In thermal [2+2] cycloaddition reactions of unsymmetrical fluoroalkenes, the final cis/trans ratio is not governed by the orbital symmetry rules of concerted reactions but by the kinetics and energetics of the stepwise diradical mechanism. csic.es

When two molecules of 1,1,2-trifluoroethylene dimerize, the formation of the initial C-C bond can result in different conformations of the 1,4-diradical intermediate. The substituents on the radical carbons can rotate around the newly formed single bond before the final ring-closing step occurs. The ultimate stereochemical outcome depends on the relative stability of the possible transition states leading to ring closure.

The key factors influencing the product ratio are:

Steric Interactions: The spatial arrangement of the fluorine and hydrogen atoms in the diradical intermediate plays a crucial role. Conformations that minimize steric hindrance between bulky fluorine atoms are generally favored.

Electronic Effects: Dipole-dipole interactions between the polar C-F bonds can influence the preferred rotational conformation of the diradical intermediate.

Rotational Barriers: The energy barrier to rotation around the central C-C bond in the diradical intermediate, relative to the energy barrier for ring closure, is critical. If ring closure is very fast compared to bond rotation, the initial geometry of approach of the two alkene molecules may be reflected in the product ratio.

The formation of the cis versus trans isomer is dictated by the rotational conformation of the diradical intermediate at the moment of cyclization. An intermediate that adopts an anti conformation of its substituent groups prior to ring closure will lead to the trans product, whereas a gauche or eclipsed conformation will lead to the cis product. The interplay between steric and electronic factors determines which conformational pathway is lower in energy, thus dictating the predominant isomer.

| Diradical Intermediate Conformation | Description | Resulting Isomer |

| Anti-periplanar | The two CHF groups are on opposite sides of the central C-C bond. | trans-1,1,2,2,3,4-Hexafluorocyclobutane |

| Syn-clinal (Gauche) | The two CHF groups are on the same side of the central C-C bond. | This compound |

Targeted Synthesis of this compound from Defined Precursors

The targeted synthesis of this compound would likely commence from a partially fluorinated or functionalized cyclobutane precursor, allowing for the sequential and stereocontrolled introduction of the remaining fluorine atoms. A plausible approach involves the fluorination of a suitable cyclobutene (B1205218) or cyclobutane intermediate.

One potential precursor could be a difluorocyclobutene derivative, which upon subsequent fluorination could yield the desired hexafluoro (B1673141) product. The stereochemical outcome of the fluorine addition would be crucial in establishing the cis relationship between the substituents at positions 3 and 4.

Another strategy could involve the dehydrofluorination of a heptafluorocyclobutane isomer, where the removal of hydrogen fluoride (B91410) would lead to a hexafluorocyclobutene. Subsequent reduction of the double bond could potentially yield the desired cis-isomer, although controlling the stereochemistry of the hydrogenation would be a critical step.

Synthesis of Key Intermediates and Functionalized Analogs

The synthesis of key intermediates is fundamental to the construction of complex fluorinated cyclobutanes. These intermediates often possess functional groups that can be converted into carbon-fluorine bonds or can direct the stereochemistry of subsequent reactions.

The introduction of fluorine into a cyclobutane ring can be achieved through various reaction types. Nucleophilic fluorination, employing reagents such as potassium fluoride or amine-hydrofluoric acid complexes, is a common method for converting hydroxyl or sulfonate leaving groups into C-F bonds. The stereochemical outcome of these S(_N)2 reactions is typically inversion of configuration, a factor that must be considered in the design of a multi-step synthesis.

Deoxofluorination, using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), can convert carbonyl groups and alcohols directly into gem-difluoro and monofluorinated centers, respectively. However, these reactions can sometimes be accompanied by rearrangements or elimination, especially in strained ring systems.

The following table summarizes some common fluorination reactions that could be applied to the synthesis of fluorinated cyclobutane intermediates.

| Reaction Type | Reagent(s) | Precursor Functional Group | Product Functional Group |

| Nucleophilic Fluorination | KF, CsF, TBAF | -OH, -OTs, -OTf | -F |

| Deoxofluorination | DAST, Deoxo-Fluor | >C=O | >CF2 |

| Deoxofluorination | DAST, Deoxo-Fluor | -OH | -F |

| Electrophilic Fluorination | Selectfluor | Enolate, Silyl Enol Ether | α-Fluoroketone |

The synthesis of complex derivatives of this compound would necessitate a multistep approach, likely starting from a less fluorinated cyclobutane scaffold. For instance, a synthetic route could begin with a commercially available cyclobutane-1,1-dicarboxylic acid. This precursor could be subjected to a series of transformations to introduce the required fluorine atoms and other functionalities with the desired stereochemistry.

A hypothetical synthetic sequence could involve:

Formation of a key intermediate: Conversion of a cyclobutane precursor to a derivative with appropriate functional groups for fluorination, such as hydroxyl or carbonyl groups at positions 2, 3, and 4.

Stereocontrolled Fluorination: A sequence of fluorination reactions to introduce the fluorine atoms with the desired cis stereochemistry. This might involve a combination of nucleophilic substitution and deoxofluorination reactions, with careful consideration of stereochemical control at each step.

Further Functionalization: Once the hexafluorocyclobutane core is established, further modifications could be made to introduce other substituents, leading to a variety of complex derivatives.

The table below outlines a hypothetical multi-step synthesis for a functionalized derivative, starting from a known cyclobutane precursor.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Esterification | ROH, H+ | Cyclobutane-1,1-diester |

| 2 | Reduction | LiAlH4 | 1,1-bis(hydroxymethyl)cyclobutane |

| 3 | Selective Protection | TBDMSCl, Imidazole | Monoprotected diol |

| 4 | Oxidation | PCC, CH2Cl2 | Protected hydroxyaldehyde |

| 5 | Fluorination | DAST | Protected fluorinated intermediate |

| 6 | Deprotection | TBAF | Functionalized fluorinated cyclobutane |

Elucidation of Reaction Mechanisms and Kinetics Involving Cis 1,1,2,2,3,4 Hexafluorocyclobutane

Dissociative Photoionization Mechanisms and Fragmentation Dynamics

Photoionization provides a powerful method to probe the electronic structure and bonding within a molecule by observing its fragmentation patterns upon ionization. The study of cis-1,1,2,2,3,4-hexafluorocyclobutane through this technique reveals characteristic fragmentation pathways.

Upon photoionization in the photon energy range of 25-170 eV, this compound (cis-c-C4H2F6) undergoes dissociative ionization, leading to the formation of various fragment ions. researchgate.net Experimental studies utilizing ion yield spectroscopy have identified the most dominant fragment ions. researchgate.net

The primary fragmentation pathways lead to the formation of C₃H₂F₃⁺ and C₂HF₃⁺ ions. researchgate.net The yield curves for these fragments show a similar trend to the corresponding major fragments (C₃F₅⁺ and C₂F₄⁺) observed in the photoionization of perfluorocyclobutane (c-C₄F₈). researchgate.net Photoelectron-photoion-photoion coincidence (PEPIPICO) spectra have been employed to further investigate the breakdown pathways of the parent molecular ion, providing insights into the sequence of bond cleavages that lead to the observed fragments. researchgate.net

Table 1: Dominant Fragment Ions from the Photoionization of this compound

| Fragment Ion | Chemical Formula |

|---|---|

| C₃H₂F₃⁺ | C₃H₂F₃⁺ |

| C₂HF₃⁺ | C₂HF₃⁺ |

Data sourced from ion yield spectra measured in the 25-170 eV photon energy range. researchgate.net

While detailed energetic analyses of the excited state decay and specific dissociation channels for this compound are not extensively detailed in the available literature, general principles of unimolecular ion decay can be applied. Following photoionization, the molecular ion is formed in various electronically and vibrationally excited states. The subsequent fragmentation is governed by the energetics of the different possible dissociation pathways.

The prevalence of C₃H₂F₃⁺ and C₂HF₃⁺ fragments suggests that the dissociation channels leading to these ions are energetically favorable. The formation of these fragments likely involves the cleavage of C-C and C-H or C-F bonds within the cyclobutane (B1203170) ring. The specific sequence of these bond-breaking events and the associated energy barriers would determine the branching ratios of the different fragment ions. Computational studies on related fluorinated compounds have been used to calculate the appearance energies of fragment ions and to propose detailed fragmentation mechanisms. acs.org A similar approach would be necessary to provide a quantitative energetic analysis for this compound.

Free Radical Chemistry and Chain Reactions Pertaining to this compound

The presence of C-H bonds in this compound makes it susceptible to free radical reactions, particularly substitution reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

The general mechanism for the free-radical halogenation of an alkane can be used as a model to understand the potential reactions of this compound. wikipedia.org

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) by heat or UV light to produce two halogen radicals. lumenlearning.comlibretexts.org

Cl₂ + hν → 2 Cl•

Propagation: The halogen radical then abstracts a hydrogen atom from the fluorinated cyclobutane, forming a hydrogen halide and a hexafluorocyclobutyl radical. This radical can then react with another halogen molecule to form a halogenated product and regenerate the halogen radical, thus continuing the chain. chemistrysteps.commasterorganicchemistry.com

c-C₄H₂F₆ + Cl• → c-C₄HF₆• + HCl

c-C₄HF₆• + Cl₂ → c-C₄HF₆Cl + Cl•

Termination: The chain reaction is terminated by the combination of any two radical species. chemistrysteps.comlibretexts.org

2 Cl• → Cl₂

c-C₄HF₆• + Cl• → c-C₄HF₆Cl

2 c-C₄HF₆• → Dimer

Identification of Chain Initiation, Propagation, and Termination Steps

Initiation: This is the initial step where a neutral molecule is broken down into reactive radical species. For reactions involving fluorinated alkanes, this can be achieved by homolytic cleavage of a bond. An initiator, such as an organic peroxide, is often used to generate the first radical, which then reacts with the substrate. dalalinstitute.com For example, a peroxide can abstract a hydrogen atom from the cyclobutane ring to initiate the chain.

Example Initiation Step: ROOR → 2 RO• (Initiator decomposition) RO• + c-C₄H₂F₆ → ROH + c-C₄HF₆• (Hydrogen abstraction)

Propagation: These steps constitute the main reaction cycle where the initial radical reacts with a stable molecule to form a product and a new radical, which continues the chain. dalalinstitute.com In the context of additions to unsaturated systems, a radical (e.g., a bromine radical) adds to an olefin, followed by abstraction of an atom from another molecule to regenerate the chain-carrying radical. nih.gov

Example Propagation Steps:

Br• + Olefin → Br-Olefin•

Br-Olefin• + HBr → Br-Olefin-H + Br•

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. This can happen in several ways, including the combination of two chain-carrying radicals or a chain-carrying radical with an initiator fragment. dalalinstitute.com

Example Termination Steps:

Br• + Br• → Br₂

c-C₄HF₆• + c-C₄HF₆• → Dimerized Product

c-C₄HF₆• + Br• → c-C₄HBrF₆

The specific pathways and rates of these steps are highly dependent on reaction conditions such as temperature, pressure, and the concentration of reactants and initiators.

Stereochemical Aspects of Radical Additions to Fluorinated Olefins and Cyclobutanes

The stereochemistry of radical reactions is largely dictated by the geometry of the radical intermediates. Carbon-centered radicals are typically sp² hybridized and possess a trigonal planar geometry. youtube.com This planarity means that an incoming reactant can attack from either face of the radical with nearly equal probability, often leading to a racemic or diastereomeric mixture of products if a new stereocenter is formed. youtube.comyoutube.com

However, the stereochemical outcome is not always random, particularly in constrained systems like cyclobutanes. The conformation of the cyclobutane radical intermediate can be influenced by steric and electronic factors, leading to a preferred direction of attack and a higher degree of stereocontrol. acs.org For instance, in an sp²–sp³ radical cross-coupling reaction, the favorable conformation of a cyclobutane radical was hypothesized to minimize nonbonding interactions, leading to excellent stereocontrol in the product. acs.org

The table below summarizes the expected stereochemical outcomes for radical additions under different conditions.

| Reactant Type | Radical Intermediate Geometry | Controlling Factors | Typical Stereochemical Outcome |

|---|---|---|---|

| Acyclic Fluoroolefin | Trigonal Planar | Minimal steric hindrance | Racemic or near-racemic mixture youtube.com |

| Cyclic Fluoroolefin | Planar (at radical center) | Ring strain, existing substituents | Mixture of diastereomers, may show some selectivity dalalinstitute.com |

| Fluorinated Cyclobutane (forming a radical on the ring) | Near Planar | Conformational bias of the ring, steric hindrance from fluorine atoms | Can be highly stereoselective acs.org |

In radical additions to fluorinated cycloalkenes, the stereochemistry of the resulting product depends on whether the addition occurs syn or anti with respect to the plane of the ring. While free-radical addition of HBr to acyclic olefins is generally stereoselective but not stereospecific, the rigid structure of a cyclic system can impose greater control. dalalinstitute.com

Electrophilic and Nucleophilic Addition Mechanisms to Fluorinated Cyclobutanes

Saturated alkanes, including fluorinated cyclobutanes like this compound, are generally resistant to addition reactions due to the absence of π-bonds. Their chemistry is dominated by substitution reactions. However, addition-type mechanisms can be considered in the context of ring-opening reactions driven by the relief of ring strain, or in reactions involving unsaturated precursors.

Electrophilic Addition: Direct electrophilic addition to the C-C or C-H sigma bonds of a saturated fluorinated cyclobutane is energetically unfavorable. Electrophilic reagents attack regions of high electron density, which are lacking in such molecules. dalalinstitute.com Instead, electrophilic reactions involving fluorinated cyclobutanes typically refer to the synthesis of these compounds, for example, through the electrophilic fluorination of a cyclobutene (B1205218) precursor. alfa-chemistry.com Electrophilic fluorinating agents are employed to introduce fluorine atoms into various organic molecules, including carbonyl compounds and electron-rich aromatic systems. alfa-chemistry.com A reaction involving an electrophile and this compound would likely require extremely harsh conditions (e.g., superacids) and would probably proceed via protonation or ionization, leading to fragmentation or rearrangement rather than a simple addition product.

Nucleophilic Addition: Similar to electrophilic addition, direct nucleophilic addition to a saturated fluorinated cyclobutane is not a viable reaction pathway. Nucleophiles react with electron-deficient centers, and the carbon atoms in the cyclobutane ring are not sufficiently electrophilic to be attacked directly. Furthermore, the molecule lacks a suitable leaving group for a nucleophilic substitution to occur readily.

Reactions that could be classified under this category generally involve the functionalization of cyclobutane derivatives that already contain reactive groups. For example, nucleophilic substitution reactions can occur on fluorinated cyclobutanes if a good leaving group (like a halide other than fluoride (B91410) or a sulfonate ester) is present on the ring. nih.gov The high electronegativity of fluorine atoms can influence these reactions by inductively withdrawing electron density, potentially making an adjacent carbon more susceptible to nucleophilic attack if a leaving group is present. nih.gov

The table below outlines the general reactivity of fluorinated cyclobutanes towards addition reactions.

| Reaction Type | Reactivity of Saturated Fluorinated Cyclobutane | Plausible Related Mechanisms |

|---|---|---|

| Electrophilic Addition | Highly Unreactive | Ring-opening under superacidic conditions; Electrophilic fluorination of unsaturated precursors to synthesize the compound. alfa-chemistry.com |

| Nucleophilic Addition | Highly Unreactive | Nucleophilic substitution if a leaving group is present; Ring-opening by a strong nucleophile under forcing conditions. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of Cis 1,1,2,2,3,4 Hexafluorocyclobutane and Its Derivatives

Photoelectron Spectroscopy for Probing Electronic States and Ionization

Photoelectron spectroscopy is a powerful technique for investigating the electronic structure of molecules. It involves irradiating a sample with high-energy photons and measuring the kinetic energy of the emitted electrons. This data provides direct information about the binding energies of electrons in different molecular orbitals.

Threshold Photoelectron-Photoion Coincidence (TPEPICO) spectroscopy is a sophisticated method that provides highly detailed information on the dissociation dynamics of energy-selected cations. rsc.orgwikipedia.org In a TPEPICO experiment, molecules are ionized by a tunable vacuum ultraviolet (VUV) light source, typically from a synchrotron. rsc.org The technique is designed to detect only electrons with near-zero kinetic energy (threshold electrons) in coincidence with their corresponding photoions. wikipedia.org

By recording the mass spectrum of the ions as a function of the photon energy, a breakdown diagram can be constructed. This diagram shows the formation probability of the parent ion and various fragment ions as a function of the parent ion's internal energy. researchgate.net This allows for the precise determination of appearance energies for fragment ions and provides deep insights into the mechanisms and kinetics of dissociation pathways. rsc.org While TPEPICO has been successfully applied to study the decay dynamics of various perfluorocarbons, specific experimental data and breakdown diagrams for cis-1,1,2,2,3,4-Hexafluorocyclobutane are not detailed in the available research. rsc.orgresearchgate.net

Angle-Resolved Photoelectron Spectroscopy (ARPES) is a premier technique for directly observing the electronic structure of materials. mdpi.com It measures the kinetic energy and emission angle of photoelectrons ejected from a sample upon irradiation. This allows for the mapping of the electronic band structure (energy versus momentum) of a material. While often applied to solid-state materials, ARPES can also provide valuable information on the ionization energies and the character of molecular orbitals in gas-phase molecules. The angular distribution of the photoelectrons is related to the symmetry of the orbital from which the electron was ionized.

Determining precise ionization energies is crucial for understanding the chemical reactivity and electronic properties of a molecule. Although a high-resolution He I photoelectron spectrum has been used to determine a precise vertical ionization energy for the related compound perfluorocyclobutane (c-C₄F₈), specific angle-resolved photoelectron spectroscopy studies to determine the ionization energies of this compound have not been reported in the reviewed literature. researchgate.net

Mass Spectrometry for Detailed Fragmentation Pathway Analysis

Mass spectrometry techniques coupled with photoionization are essential for identifying the products of molecular dissociation and understanding the underlying fragmentation pathways.

When a molecule absorbs a sufficiently high-energy photon, it can lead to the ejection of two electrons, forming a doubly charged ion, or dication. These dications are often unstable and dissociate rapidly into two singly charged fragments. The Photoelectron-Photoion-Photoion Coincidence (PEPIPICO) technique is specifically designed to study these dicationic dissociation pathways. researchgate.net

In a PEPIPICO experiment, the detection of a photoelectron is used as a start trigger, and the subsequent detection of two coincident fragment ions provides information about the dissociation channels of the dication. researchgate.net This method can distinguish between different fragmentation mechanisms, such as sequential decay or concerted explosions. Research on this compound has utilized PEPIPICO spectroscopy to investigate its breakdown pathways following double photoionization. researchgate.net This analysis is crucial for mapping the potential energy surfaces of the dication and understanding its complex fragmentation dynamics.

Ion yield spectra, which measure the intensity of different fragment ions as a function of photon energy, provide a comprehensive overview of the photoionization process. For this compound, ion yield spectra have been measured over a broad photon energy range of 25-170 eV. researchgate.net

The experimental results show that the photoionization of this compound leads to the formation of several fragment ions. Among these, the C₃H₂F₃⁺ and C₂HF₃⁺ ions were identified as the most dominant fragments across the entire energy range studied. researchgate.net The yield curves for these fragments were noted to be similar to those of the C₃F₅⁺ and C₂F₄⁺ fragments from the related compound, perfluorocyclobutane. researchgate.net

Table 1: Dominant Fragment Ions from the Photoionization of this compound

| Fragment Ion Formula | Chemical Name |

|---|---|

| C₃H₂F₃⁺ | Trifluoropropenyl cation (or related isomer) |

| C₂HF₃⁺ | Trifluoroethenyl cation (or related isomer) |

This table summarizes the most abundant fragment ions observed in the ion yield spectra of this compound in the 25-170 eV photon energy range. researchgate.net

High-Resolution Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy

High-resolution Vacuum Ultraviolet (VUV) photoabsorption spectroscopy measures the absorption of VUV light by a molecule as a function of wavelength or energy. This technique is used to study the excited electronic states of a molecule. The resulting spectrum reveals sharp peaks corresponding to transitions from the ground electronic state to various excited valence and Rydberg states.

The analysis of a VUV spectrum can provide precise energies of these excited states and, in some cases, vibrational structure associated with these states. researchgate.net This information is complementary to photoelectron spectroscopy, as it probes neutral excited states rather than ionic states. While high-resolution VUV photoabsorption spectroscopy has been employed to investigate the electronic state spectroscopy of the related molecule perfluorocyclobutane, specific VUV absorption spectra and analyses for this compound are not described in the consulted literature. researchgate.net

Assignment of Valence and Rydberg Electronic Transitions

The study of molecular electronic transitions, where an electron is excited from an occupied orbital to a higher-energy, unoccupied orbital, provides fundamental insight into the electronic structure of a molecule. wikipedia.org These transitions are broadly categorized into two types: valence and Rydberg transitions. Valence transitions involve the excitation of an electron to a valence antibonding orbital (e.g., σ → σ* or π → π*), while Rydberg transitions involve the promotion of an electron to a high-energy, diffuse orbital that lies largely outside the molecular core. osti.gov

The characterization of these electronic states is often accomplished through vacuum ultraviolet (VUV) photoabsorption spectroscopy. osti.govnsf.gov While detailed VUV absorption spectra for the neutral this compound molecule are not extensively documented in the literature, studies on its dissociative photoionization have provided valuable information about the electronic states of its corresponding cation.

In research conducted over a photon energy range of 25-170 eV, the fragmentation pathways of this compound following photoionization were investigated. researchgate.net This process, which involves the ejection of an electron after absorbing a high-energy photon, leads to the formation of an excited molecular ion that subsequently dissociates. The identity and abundance of the resulting fragment ions are directly related to the structure and stability of the excited electronic states of the parent ion.

Characterization of Vibronic Structure and Excited States

Electronic transitions are often accompanied by simultaneous changes in the vibrational energy of the molecule, leading to a series of closely spaced lines known as vibronic structure. libretexts.org The analysis of this structure can reveal information about the geometry and vibrational frequencies of the molecule in its excited state. ufg.br

For this compound, the primary characterization of its excited states comes from mass spectrometric analysis of its photoionization products. researchgate.net High-energy photoionization (25-170 eV) typically leads to extensive fragmentation, and the resulting ion yield spectra may not resolve fine vibronic details. However, the distribution of fragment ions serves as a direct probe of the dissociation pathways from the excited states.

Studies have shown that upon photoionization, the most dominant fragments produced from this compound are C₃H₂F₃⁺ and C₂HF₃⁺. researchgate.net The prevalence of these specific fragments indicates the preferred pathways for bond cleavage following electronic excitation of the molecular ion.

Table 1: Dominant Fragment Ions from the Photoionization of this compound researchgate.net

| Fragment Ion | Relative Abundance |

|---|---|

| C₃H₂F₃⁺ | Most Dominant |

| C₂HF₃⁺ | Second Most Dominant |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules. For fluorinated compounds like this compound, both ¹H and ¹⁹F NMR are employed to establish stereochemistry and molecular connectivity.

Advanced ¹H and ¹⁹F NMR Techniques for Structural Elucidation

The presence of both hydrogen and fluorine nuclei allows for detailed structural analysis through the examination of chemical shifts and spin-spin coupling constants (J-values). The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. nih.gov

The chemical shift of a nucleus is sensitive to its local electronic environment, while coupling constants provide information about through-bond connectivity. In fluorinated cyclobutanes, vicinal (³J) and long-range coupling constants between ¹H and ¹⁹F nuclei (³JHF) and between two ¹⁹F nuclei (³JFF) are particularly informative for stereochemical assignments. researchgate.netacs.org The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. This dependence allows for the differentiation between cis and trans isomers. researchgate.net

To simplify complex spectra where multiplets from H-H, H-F, and F-F couplings overlap, techniques such as ¹⁹F decoupling are used. blogspot.com In a ¹H{¹⁹F} experiment, the sample is irradiated at the ¹⁹F resonance frequencies, which collapses the H-F couplings and simplifies the ¹H spectrum to only show H-H couplings.

Table 2: Typical NMR Parameters for Fluorocyclobutane Structural Analysis

| Parameter | Information Provided | Typical Range |

|---|---|---|

| ¹H Chemical Shift (δ) | Electronic environment of protons | 2.0 - 5.0 ppm |

| ¹⁹F Chemical Shift (δ) | Electronic environment of fluorine | -110 to -140 ppm (vs. CFCl₃) ucsb.edu |

| ³JHH (vicinal H-H) | Connectivity and dihedral angle of protons | 5 - 10 Hz |

| ³JHF (vicinal H-F) | Connectivity and dihedral angle between H and F acs.org | 0 - 30 Hz |

| ³JFF (vicinal F-F) | Connectivity and dihedral angle between F atoms researchgate.net | 0 - 20 Hz |

Utilization of Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Complex Molecular Structures

Two-dimensional (2D) NMR experiments are powerful methods for unraveling the structure of complex molecules by correlating different nuclei through bonds or through space. harvard.eduweizmann.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment correlates nuclei that are coupled to each other, typically through two or three bonds. An F-F COSY would be used to identify all spin-coupled fluorine atoms in the cyclobutane (B1203170) ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. It is crucial for determining stereochemistry, such as confirming the cis relationship of substituents on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded nuclei, such as ¹H and ¹³C. A ¹⁹F-¹³C HSQC would definitively link each fluorine atom to its attached carbon. nih.gov

For highly fluorinated systems, fluorine-detected 2D NMR experiments offer enhanced sensitivity and are instrumental in assigning the complex network of F-F and F-C correlations. nih.gov

Optical Emission Spectroscopy (OES) for Plasma Species Characterization

When this compound is used in plasma processes, such as for etching in semiconductor manufacturing, it dissociates into a variety of reactive species, including radicals, ions, and excited neutral molecules. Optical Emission Spectroscopy (OES) is a non-invasive diagnostic technique used to identify these species by analyzing the light emitted from the plasma.

Each excited species in the plasma emits light at characteristic wavelengths as it relaxes to a lower energy state. By collecting and dispersing this light with a spectrometer, an emission spectrum is generated, which serves as a "fingerprint" of the plasma composition. In fluorocarbon plasmas, OES is routinely used to monitor the concentration of key etchant species and polymer precursors. researchgate.net For a plasma generated from hexafluorocyclobutane, one would expect to observe emissions from fragments such as CF, CF₂, and atomic fluorine (F), which are critical for the etching process.

Table 3: Common Emissive Species in Fluorocarbon Plasmas Detected by OES researchgate.net

| Species | Wavelength (nm) | Electronic Transition |

|---|---|---|

| CF | ~202 | B²Δ - X²Π |

| CF₂ | 240 - 320 (band) | ùB₁ - X¹A₁ |

| F | 703.7 | 3p²P⁰ - 3s²P |

| Ar | 750.4 | 2p₁ - 1s₂ (Actinometry) |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Etch Residue Analysis in Plasma Processes

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical bonding states of the top 1-10 nanometers of a surface. tescan-analytics.com In the context of plasma etching with hexafluorocyclobutane, XPS is crucial for analyzing the composition of the substrate being etched and any fluorocarbon polymer layers that are deposited during the process. mdpi.com

During plasma etching with fluorocarbon gases, a thin fluorocarbon film, known as a passivation layer, often forms on the surfaces. This layer plays a critical role in controlling the etch anisotropy. XPS can be used to analyze this film, providing a detailed chemical breakdown. The high-resolution C 1s spectrum is particularly informative, as the binding energy of the carbon photoelectrons shifts depending on the number of attached fluorine atoms. This allows for the quantification of C-C, C-H, C-F, CF₂, and CF₃ moieties within the residue. researchgate.net This information is vital for understanding the etching mechanism and optimizing the process.

Table 4: Typical C 1s Binding Energies in Fluorocarbon Films Measured by XPS mdpi.comresearchgate.net

| Functional Group | Typical Binding Energy (eV) |

|---|---|

| C-C / C-H | ~285.0 |

| C-CFx | ~286.5 |

| C-F | ~288.5 |

| C-F₂ | ~290.8 |

| C-F₃ | ~293.0 |

Theoretical and Computational Chemistry Studies on Cis 1,1,2,2,3,4 Hexafluorocyclobutane

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods provide a foundational understanding of the behavior of electrons within a molecule, which dictates its structure, stability, and reactivity. For fluorinated systems like cis-1,1,2,2,3,4-hexafluorocyclobutane, these computational approaches are essential for accurately describing the significant effects of highly electronegative fluorine atoms on the molecular properties.

Density Functional Theory (DFT) Calculations for Ground and Excited State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is effective for studying the effects of fluorine substitution on cyclic systems. nih.gov For the ground state, DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and molecular orbital energies.

For studying excited states, Time-Dependent Density Functional Theory (TD-DFT) is a common extension of DFT. researchgate.net TD-DFT is used to calculate vertical excitation energies, which correspond to the energy required to promote an electron to a higher energy level without a change in the molecular geometry. researchgate.net This method is valuable for predicting and interpreting UV-Visible absorption spectra. researchgate.net While powerful, the accuracy of TD-DFT can be influenced by the choice of the exchange-correlation functional, especially for Rydberg and charge-transfer excited states. researchgate.netchemrxiv.org

| Property | Computational Method | Description |

|---|---|---|

| Optimized Geometry | DFT | Calculates the lowest energy arrangement of atoms, providing bond lengths and angles. |

| Vibrational Frequencies | DFT | Predicts the frequencies of molecular vibrations, which can be compared with experimental infrared and Raman spectroscopy data. |

| Electronic Properties | DFT | Determines properties like dipole moment, charge distribution, and molecular orbital energies. |

| Vertical Excitation Energies | TD-DFT | Calculates the energies of electronic transitions, corresponding to peaks in the absorption spectrum. researchgate.net |

| Oscillator Strengths | TD-DFT | Predicts the intensity of electronic transitions, helping to assign spectral lines. |

Ab Initio Methods for Vertical Excitation Energies and Molecular Orbitals

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. arxiv.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI) fall into this category. arxiv.orgwayne.edu For calculating excited state properties, Configuration Interaction Singles (CIS) is a common ab initio approach. github.ioucsb.edu

The CIS method provides a zeroth-order description of the excitation process and is particularly useful for describing Rydberg excited states. github.io It allows for the calculation of vertical excitation energies and transition moments. Analysis of the molecular orbitals involved in the main configurations contributing to an excited state reveals the nature of the electronic transition (e.g., n → π* or π → π*). wayne.edu While generally more computationally demanding than DFT, ab initio methods can offer a systematic way to improve accuracy.

| Excited State | VEE (eV) | Oscillator Strength (f) | Primary Molecular Orbital Transition |

|---|---|---|---|

| S1 | ~6.0 | ~0.01 | HOMO -> LUMO |

| S2 | ~6.5 | ~0.35 | HOMO -> LUMO+1 |

Molecular Dynamics and Reaction Pathway Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes such as chemical reactions and conformational changes. uni-sofia.bgmdpi.com

Modeling of Spin-Crossover Transitions and Activation Energy Barriers

Spin-crossover (SCO) is a phenomenon where the spin state of a central metal ion in a coordination complex changes in response to external stimuli like temperature or pressure. aps.orgaps.orgresearchgate.net This behavior is characteristic of certain transition metal complexes with d4 to d7 electron configurations and is not an intrinsic property of closed-shell organic molecules like this compound. researchgate.net

However, the computational modeling of activation energy barriers is highly relevant to understanding the reactivity of this compound. Theoretical methods can be used to map out the potential energy surface for a chemical reaction, such as ring-opening or isomerization. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy (Ea) can be calculated. DFT has been successfully used to study the effects of fluorine substitution on the activation barriers for the ring-opening of cyclobutane (B1203170) systems. nih.gov These calculations provide crucial insights into the kinetic stability of the molecule and the feasibility of different reaction pathways.

| Reaction Step | Species | Relative Energy (kJ/mol) |

|---|---|---|

| 1 | Reactant (this compound) | 0 |

| 2 | Transition State | Ea |

| 3 | Product (Open-chain isomer) | ΔH_rxn |

Simulation of Dissociation Dynamics and Fragmentation Processes

Simulations of molecular dissociation and fragmentation are critical for understanding how molecules break apart under energetic conditions, such as upon interaction with high-energy photons (photoionization). researchgate.net These studies are often complemented by experimental techniques like mass spectrometry.

For this compound, the dissociative photoionization has been studied to identify its breakdown pathways. researchgate.net Upon photoionization in the energy range of 25-170 eV, the molecule fragments into several smaller charged species. researchgate.net Computational and experimental studies have shown that the most dominant fragment ions produced from this compound (cis-c-C4H2F6) are C3H2F3+ and C2HF3+. researchgate.net The study of these fragmentation patterns provides fundamental information about the stability of the molecular ion and the relative strengths of its chemical bonds. nih.gov

| Parent Molecule | Dominant Fragment Ion 1 | Dominant Fragment Ion 2 |

|---|---|---|

| cis-c-C4H2F6 | C3H2F3+ | C2HF3+ |

Applications of Relativistic Molecular Orbital Theory to Fluorinated Compounds

Relativistic Molecular Orbital (RMO) theory is a cornerstone of computational chemistry for accurately describing the electronic structure and properties of molecules, particularly those containing heavy elements. mudring.org While the chemical behavior of lighter elements like carbon and fluorine is largely governed by non-relativistic quantum mechanics, the application of RMO theory to fluorinated compounds serves two critical purposes: validation of the theoretical models and investigation of subtle but significant electronic effects.

Relativistic effects stem from Einstein's theory of relativity, where the mass of an electron increases with its velocity. For electrons in inner orbitals of atoms with high nuclear charge, velocities can be a substantial fraction of the speed of light, leading to significant relativistic corrections. uba.ar These corrections manifest primarily as two phenomena: a direct effect involving the contraction of s and p orbitals, and an indirect effect causing the expansion of d and f orbitals due to more effective screening of the nuclear charge by the contracted inner orbitals. aps.org

In the context of fluorinated compounds such as this compound, the constituent atoms (carbon and fluorine) are light, and relativistic effects on their valence electrons are not dominant. However, high-precision calculations using methods like the Multiconfiguration Dirac-Hartree-Fock (MCDHF) approach are still valuable. aps.org Such calculations on light systems provide benchmark data to confirm the accuracy of these methods. aps.org Furthermore, studies on the fluorine atom have revealed that relativistic effects, though small, can be decisive in correctly reproducing experimental values for properties like hyperfine structures, especially in cases where non-relativistic contributions nearly cancel each other out. aps.org For the fluorine atom, the relativistic contraction of the 1s orbital is modest compared to that in a heavy element like gold, but it exemplifies the fundamental quantum mechanical behavior captured by these advanced models. aps.org

| Orbital | Method | Mean Radius (Bohr) | Relative Difference (%) |

|---|---|---|---|

| 1s | Hartree-Fock (Non-Relativistic) | 0.17567 | -0.14% |

| Dirac-Hartree-Fock (Relativistic) | 0.17543 |

Data derived from descriptions in Phys. Rev. A. aps.org

For a molecule like this compound, the primary utility of RMO theory is to provide the most accurate possible description of the molecular orbitals, which in turn forms the basis for understanding its reactivity, stability, and spectroscopic properties. While a standard non-relativistic approach like the Hartree-Fock method provides a good approximation, a fully relativistic calculation accounts for all interactions within the electronic structure, offering a more complete theoretical foundation.

Computational Analysis of Conformational Influences on Molecular Reactivity

The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity. For cyclic molecules like this compound, computational analysis of its conformational landscape is essential for predicting its behavior. The introduction of multiple fluorine atoms onto the cyclobutane ring imposes significant stereoelectronic constraints that dictate the molecule's preferred shape and, consequently, its reactivity. st-andrews.ac.uk

Fluorine substitution can have a profound impact on molecular conformation. beilstein-journals.orgnih.gov Computational studies on analogous fluorinated cycloalkanes, such as fluorinated cyclohexanes, reveal a complex interplay of competing energetic factors that determine the most stable conformer. st-andrews.ac.ukacs.org These factors include:

Steric and Electrostatic Repulsion: Destabilizing interactions occur when bulky groups or atoms with partial negative charges, like fluorine, are forced into close proximity. In multi-vicinal fluoroalkanes, a 1,3-diaxial interaction between fluorine atoms is a particularly significant destabilizing factor. st-andrews.ac.uk

Gauche Effects: Vicinal C-F bonds often prefer a gauche orientation (a dihedral angle of approximately 60°) due to favorable hyperconjugative interactions.

Non-classical Hydrogen Bonding (NCHB): Stabilizing electrostatic interactions can occur between a fluorine atom and a hydrogen on an adjacent carbon (C-H···F-C). acs.org

For this compound, the cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. The specific arrangement of the six fluorine atoms and two hydrogens in the cis configuration will lead to a unique conformational preference. Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different possible puckered conformations. The lowest energy conformation represents the most populated state of the molecule and is the one most likely to be involved in a chemical reaction. A molecule's reactivity is influenced by the energy required to access a reactive conformation, where orbitals are optimally aligned for reaction. beilstein-journals.orgbrighton.ac.uk If the lowest-energy ground state is far from a reactive conformation, the activation energy for the reaction will be higher. beilstein-journals.orgbrighton.ac.uk

| Conformational Factor | Description | Impact on Reactivity |

|---|---|---|

| 1,3-Diaxial F···F Repulsion | Strong electrostatic and steric repulsion between two axial fluorine atoms on the same face of a ring. st-andrews.ac.uk | Strongly disfavors conformations with this arrangement, potentially increasing the energy needed to reach certain transition states. |

| Gauche Effect (Vicinal C-F Bonds) | Tendency for adjacent C-F bonds to adopt a gauche conformation due to stabilizing stereoelectronic interactions. | Stabilizes specific puckered conformations, influencing the ground state geometry from which a reaction must proceed. |

| C-H···F-C Hydrogen Bonding | Weak, stabilizing electrostatic interaction between a polarized C-H bond and a nearby fluorine atom. acs.org | Can provide additional stability to specific conformers, potentially lowering the ground state energy and affecting activation barriers. |

| Dipole Minimization | Adoption of a conformation that reduces the overall molecular dipole moment. | Favors more symmetric or anti-aligned arrangements of C-F bonds, which may not be the most reactive conformation. |

Theoretical Insights into Molecular Interactions within Plasma Environments

Plasma environments, characterized by a complex mixture of ions, electrons, photons, and neutral radicals, induce profound chemical transformations. uni-greifswald.de Theoretical and computational modeling is crucial for understanding the intricate network of reactions that occur when a molecule like this compound is introduced into a plasma, a process relevant to applications such as plasma etching in microelectronics fabrication. aip.orgx-mol.com

The initial and most critical event in the plasma is the dissociation of the parent molecule by electron impact. acs.org The high kinetic energy of free electrons in the plasma leads to the cleavage of chemical bonds in the this compound molecule. Due to the varying strengths of C-C, C-F, and C-H bonds, a spectrum of smaller, highly reactive species is generated. Computational studies, including ab initio molecular dynamics, can predict the likely dissociation pathways and the resulting fragments. acs.org For a fluorocarbon molecule, these fragments typically include a variety of fluorocarbon radicals (CF, CF₂, CF₃) and atomic fluorine (F). mdpi.com

Once formed, these reactive species participate in a cascade of gas-phase and surface reactions. aip.org Theoretical modeling of these processes is often multiscale: aip.orgx-mol.com

Atomistic Models (DFT, MD): Quantum chemical methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to investigate individual, fundamental interactions. This includes calculating reaction barriers for gas-phase radical recombination or modeling the adsorption, diffusion, and reaction of a single radical on a surface. aip.org

Plasma-Scale Models: The data from atomistic simulations (e.g., reaction probabilities, sticking coefficients) are used as input parameters for larger-scale fluid or kinetic models of the entire plasma reactor. These models simulate the collective behavior of all species to predict macroscopic outcomes like etch rates or polymer deposition rates. mdpi.com

In a fluorocarbon-based plasma, CFₓ radicals are primarily responsible for the formation of a fluorocarbon polymer layer on surfaces, while atomic fluorine acts as a primary etchant. mdpi.com The balance between these competing processes (polymerization vs. etching) is highly dependent on the ratio of fluorine to carbon (F/C ratio) in the plasma, which is directly influenced by the chemical structure of the precursor gas. mdpi.com The presence of hydrogen in this compound would also lead to the formation of HF, which can influence surface chemistry. The specific isomerism and bond arrangement of the molecule affect the initial distribution of radicals, thereby tuning the subsequent plasma chemistry. acs.org

| Species | Type | Primary Role in Plasma Processes |

|---|---|---|

| CF, CF₂, C₂F₄, etc. | Unsaturated Radicals | Precursors for fluorocarbon polymer film deposition on surfaces. mdpi.com |

| CF₃ | Saturated Radical | Less likely to stick to surfaces; participates in gas-phase reactions. |

| F | Atomic Radical | Primary chemical etchant of silicon-based materials. mdpi.comaip.org |

| C₄F₆H₂⁺, CF₃⁺, etc. | Ions | Accelerated by electric fields to bombard surfaces, enhancing physical etching and surface reactions. aip.org |

| HF | Stable Molecule | Product of reactions involving hydrogen; can act as a fluorine scavenger and affect surface passivation. |

Reactivity and Derivatives of Cis 1,1,2,2,3,4 Hexafluorocyclobutane in Specialized Chemical Applications

Polymerization Involving Perfluorocyclobutyl Moieties

Perfluorocyclobutyl (PFCB) aryl ether polymers represent a significant class of semi-fluorinated polymers, first developed in the early 1990s. mdpi.com These materials are known for their combination of desirable properties inherited from fully fluorinated polymers—such as high thermal stability, chemical resistance, and low dielectric constant—with the added benefit of enhanced processability. mdpi.com The core of their synthesis lies in the thermal cyclopolymerization of aryl trifluorovinyl ether (TFVE) monomers. mdpi.com

Synthesis of Perfluorocyclobutyl-Containing Polybenzimidazoles (PFCB–PBI)

The integration of the hexafluorocyclobutane structure into other high-performance polymer families, such as polybenzimidazoles (PBI), has been a subject of research to create materials with tailored properties for demanding applications like high-temperature polymer electrolyte membrane fuel cells. A notable synthetic route involves the polymerization of a custom-synthesized diacid monomer containing the PFCB moiety with a tetra-amine.

Specifically, high molecular weight perfluorocyclobutyl-containing polybenzimidazoles (PFCB–PBI) have been successfully synthesized from 4,4'-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl)bis(oxy))dibenzoic acid, referred to as PFCB diacid, and 3,3′,4,4′-tetraaminobiphenyl (TAB). bohrium.com The reaction is effectively carried out in a medium of phosphorous pentoxide/methanesulfonic acid (PPMA), which is chosen over the more traditional polyphosphoric acid (PPA) due to its ability to better dissolve the monomers. bohrium.com

The optimization of the polymerization process is crucial for achieving high molecular weight polymers. Key parameters that are carefully controlled include:

Monomer-to-solvent ratio: Ensuring adequate solubility and concentration for chain growth. bohrium.com

Polymerization temperature: Controlling the reaction kinetics. bohrium.com

Polymerization time: Allowing sufficient time for the polymer chains to reach high molecular weight. bohrium.com

The resulting PFCB–PBI polymer exhibits good thermal and chemical stability, although its mechanical properties may be lower compared to some other PBI membranes. bohrium.com Despite this, the membranes are robust enough to be fabricated into membrane electrode assemblies for fuel cell testing. bohrium.com

Exploration of Polymerization Mechanisms for PFCB Formation

The formation of the perfluorocyclobutyl ring, which is the cornerstone of PFCB polymers, occurs through a distinctive polymerization mechanism. PFCB polyaryl ethers are typically prepared via a free radical-mediated [2π + 2π] thermal cyclopolymerization of functional aryl trifluorovinyl ether (TFVE) monomers. mdpi.comskku.edu This reaction is generally initiated at temperatures exceeding 150°C and proceeds without the need for catalysts or external initiators. mdpi.com

The mechanism involves the head-to-head dimerization of the trifluorovinyl ether groups, which can result in two different stereoisomers for the resulting 1,2-disubstituted hexafluorocyclobutane ring: cis and trans. The process is understood to proceed through a diradical intermediate. mdpi.com

Plasma Etching Applications in Advanced Semiconductor Device Fabrication

cis-1,1,2,2,3,4-Hexafluorocyclobutane is one of several C4H2F6 isomers being investigated as an alternative etching gas in the semiconductor industry. bohrium.comskku.edu These hydrofluorocarbon gases are considered for their potential to provide highly selective etching conditions, which are critical for fabricating high-aspect-ratio contact (HARC) features in next-generation devices like 3D NAND memory. bohrium.comskku.edu The interest in these molecules also stems from a drive to find replacements for traditional perfluorocarbons (PFCs) with high global warming potentials (GWPs). bohrium.com

Comparative Studies of this compound with Other C4H2F6 Isomers in Etching Plasmas

Research has been conducted to compare the plasma and etching characteristics of this compound (referred to as C4H2F6-cyclo) with its linear isomers, namely hexafluoroisobutylene (C4H2F6-iso) and (Z)-1,1,1,4,4,4-hexafluoro-2-butene (C4H2F6-z). bohrium.comskku.edu Despite having the same chemical formula, their different molecular structures lead to distinct behaviors in a plasma environment. bohrium.comskku.edu

The structural differences result in varied patterns of electron-impact dissociation, which in turn produces a different mix of fluorocarbon-based radical species (such as CF, CHF, CF2, CHF2, and CF3) and atomic species (H and F) in the plasma. bohrium.comskku.edu This directly affects the characteristics of the fluorocarbon polymer film that is deposited on the wafer surface during etching—a critical factor for achieving high selectivity. bohrium.comskku.edu The cyclic structure of this compound is noted to be less prone to dissociation compared to its linear counterparts. bohrium.comskku.edu

The table below summarizes the key comparative aspects of the C4H2F6 isomers in plasma etching applications.

| Property | This compound (cyclo) | Hexafluoroisobutylene (iso) | (Z)-1,1,1,4,4,4-Hexafluoro-2-butene (z) |

| Molecular Structure | Cyclic | Linear (Branched) | Linear (Straight) |

| Dissociation in Plasma | Lower dissociation compared to linear isomers. bohrium.comskku.edu | Higher dissociation. bohrium.comskku.edu | Higher dissociation. bohrium.comskku.edu |

| Resulting Plasma Species | Different concentrations of high-mass ions. bohrium.comskku.edu | Different mix of fluorocarbon and atomic species. bohrium.comskku.edu | Different mix of fluorocarbon and atomic species. bohrium.comskku.edu |

| Polymer Deposition | Forms a fluorocarbon polymer film. bohrium.comskku.edu | Forms a fluorocarbon polymer film. bohrium.comskku.edu | Forms a fluorocarbon polymer film. bohrium.comskku.edu |

| Oxygen Requirement for Etching | Requires a higher oxygen flow rate to initiate etching compared to linear isomers. skku.edu | Requires a lower oxygen flow rate. skku.edu | Requires a lower oxygen flow rate. skku.edu |

Investigation of Dissociated Species and Ion Bombardment Effects on Etch Characteristics

The etching performance of a gas is fundamentally tied to the species it generates in the plasma and how they interact with the substrate under the influence of ion bombardment. For this compound, its cyclic structure significantly influences its dissociation pathways.

Optimization of Selectivity and Profile Control in High Aspect Ratio Etching

Achieving a vertical etch profile with high selectivity between the material being etched (e.g., SiO2) and the mask (e.g., amorphous carbon layer, ACL) is a primary goal in HARC etching. bohrium.comgoogle.com The use of C4H2F6 isomers, including the cis-cyclo form, has shown promise in achieving extremely high selectivity over ACL masks. bohrium.comskku.edu

A key parameter for optimizing the etch process with these gases is the addition of oxygen. skku.edu At low oxygen flow rates, all three C4H2F6 isomers tend to result in net deposition rather than etching. skku.edu As the oxygen flow rate is increased, the deposited fluorocarbon layer thins until etching of SiO2, Si3N4, and the ACL mask begins. skku.edu this compound generally requires a higher oxygen flow rate to transition from deposition to etching compared to its linear isomers. skku.edu

By carefully controlling the oxygen flow rate, it is possible to finely tune the balance between deposition and etching. This control is essential for managing the etch profile, preventing issues like bowing or mask clogging, and maximizing the etch selectivity. skku.eduresearchgate.net The differences in plasma chemistry and etching characteristics among the C4H2F6 isomers tend to diminish as the oxygen flow rate increases, which is attributed to the enhanced dissociation of the parent molecules by the added oxygen. bohrium.comskku.edu This tunability makes low F/C ratio gases like this compound valuable candidates for developing next-generation HARC etching processes. bohrium.comskku.edu

Novel Synthetic Applications of this compound Derivatives

Precursors for Other Fluorine-Containing Organic Compounds

There is no available information on this compound serving as a precursor for the synthesis of other fluorine-containing organic compounds.

Ring-Opening Reactions and Mechanistic Pathways of the Cyclobutane (B1203170) Core

Specific studies on the ring-opening reactions of this compound, including their mechanistic pathways, are not described in the available literature. While the ring-opening of other cyclobutane derivatives is a known class of reactions, these have not been documented for this particular compound.

Future Directions and Emerging Research Avenues for Cis 1,1,2,2,3,4 Hexafluorocyclobutane

Development of Novel Stereoselective Synthetic Methodologies and Catalytic Systems

The precise control of stereochemistry is a cornerstone of modern organic synthesis. For cis-1,1,2,2,3,4-Hexafluorocyclobutane, the development of novel stereoselective synthetic methods is a key area for future research. Current methods for the synthesis of fluorinated cyclobutanes often result in mixtures of stereoisomers, requiring challenging and costly separation processes. mdpi.comnih.gov Future research will likely focus on the development of catalytic systems that can selectively produce the cis isomer.

Key research avenues include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of cycloaddition reactions is a promising approach. researchgate.netnih.gov Research into new transition-metal catalysts, organocatalysts, and even biocatalysts could lead to highly enantioselective and diastereoselective syntheses of fluorinated cyclobutane (B1203170) precursors. researchgate.net

Substrate-Controlled Synthesis: Designing substrates with inherent stereochemical biases can also guide the formation of the desired cis isomer. This could involve the use of chiral auxiliaries or the strategic placement of directing groups on the starting materials.

Novel Cycloaddition Strategies: Exploring unconventional cycloaddition reactions, such as photochemical or electrochemical methods, may provide new pathways to access the this compound scaffold with high stereoselectivity.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantioselectivity and diastereoselectivity, catalytic turnover. | Catalyst design and synthesis, optimization of reaction conditions. |

| Substrate-Controlled Synthesis | Predictable stereochemical outcomes based on substrate design. | Synthesis of complex starting materials, removal of chiral auxiliaries. |

| Novel Cycloaddition Strategies | Access to new reaction pathways, potential for unique selectivity. | Understanding reaction mechanisms, controlling side reactions. |

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. The application of advanced in-situ spectroscopic techniques offers the potential for real-time monitoring of the formation of this compound, providing invaluable mechanistic insights.

Future research in this area will likely involve:

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for in-situ monitoring of reactions. creative-biostructure.commagritek.commagritek.comnih.gov This would allow for the direct observation of intermediates and the determination of reaction kinetics, helping to unravel the complex mechanistic pathways of fluorination and cyclization reactions.

In-Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques can provide real-time information about changes in functional groups during a reaction, offering complementary data to NMR.

Hyphenated Techniques: The combination of techniques, such as in-situ spectroscopy with mass spectrometry (MS), can provide a more comprehensive picture of the reaction mixture, allowing for the identification of transient species and byproducts.

Integration of Machine Learning and Artificial Intelligence in Fluorine Chemistry for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize many areas of chemistry, including the study of fluorinated compounds. nyu.eduvapourtec.comjetir.orgresearchgate.net For this compound, these computational tools can be employed for predictive modeling of its properties and for the design of optimized synthetic routes.

Emerging research directions include:

Prediction of Physicochemical Properties: ML models can be trained on existing data for fluorinated compounds to predict properties such as boiling point, solubility, and reactivity for this compound. researchgate.netresearchgate.netchapman.edu This can help to guide experimental work and prioritize research efforts.

Reaction Optimization and Prediction: AI algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions for the synthesis of the target molecule, including the choice of catalyst, solvent, and temperature. vapourtec.com

De Novo Design of Synthetic Pathways: Generative AI models could be used to propose entirely new and efficient synthetic routes to this compound, potentially leading to more sustainable and cost-effective manufacturing processes.

| AI/ML Application | Potential Impact | Data Requirements |

| Property Prediction | Accelerated screening of potential applications. | Large datasets of experimentally determined properties of related fluorinated compounds. |

| Reaction Optimization | Reduced experimental effort and resource consumption. | Comprehensive databases of reaction conditions and outcomes. |

| De Novo Synthesis Design | Discovery of novel and more efficient synthetic routes. | Extensive knowledge base of chemical reactions and principles. |

Design and Synthesis of Next-Generation Functional Materials Utilizing the this compound Scaffold

The unique properties of fluorinated compounds, such as high thermal stability, chemical inertness, and low surface energy, make them attractive building blocks for advanced materials. researchgate.netrsc.org The rigid and stereochemically defined scaffold of this compound could be utilized in the design and synthesis of next-generation functional materials.

Potential areas of exploration include:

Fluoropolymers: Incorporation of the this compound unit into polymer backbones could lead to new materials with tailored properties, such as enhanced thermal stability, improved optical transparency, and low dielectric constants, which are desirable for applications in electronics and photonics. rsc.org

Liquid Crystals: The rigid and polar nature of the hexafluorocyclobutane ring might be exploited in the design of novel liquid crystalline materials.

Bioactive Molecules: While the cyclobutane ring is found in some drug candidates, the introduction of multiple fluorine atoms with a specific cis-stereochemistry could lead to compounds with unique pharmacological profiles due to altered lipophilicity and metabolic stability. nih.gov

Research into Sustainable and Environmentally Benign Approaches in Fluorinated Cyclobutane Chemistry

The principles of green chemistry are increasingly important in all areas of chemical synthesis. numberanalytics.comnumberanalytics.comnumberanalytics.com Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally benign synthetic methods.

Key areas for improvement include:

Safer Fluorinating Reagents: Moving away from hazardous and corrosive fluorinating agents like elemental fluorine and hydrogen fluoride (B91410) towards safer alternatives is a major goal. agchemigroup.euox.ac.ukdovepress.com Research into solid fluorinating reagents or electrochemical fluorination methods could significantly improve the safety and environmental profile of the synthesis. numberanalytics.comnumberanalytics.com

Catalytic and Atom-Economic Reactions: The development of catalytic methods that proceed with high atom economy will reduce waste generation. Reactions that minimize the use of stoichiometric reagents are highly desirable. mdpi.com

Use of Renewable Feedstocks and Solvents: Exploring the use of bio-based starting materials and green solvents will further enhance the sustainability of the synthetic process. nih.gov

| Sustainability Aspect | Traditional Approach | Future Direction |

| Fluorinating Agent | Use of hazardous gases (e.g., F₂) or corrosive liquids (e.g., HF). | Development of safer, solid-state reagents or electrochemical methods. |

| Reaction Stoichiometry | Often reliant on stoichiometric reagents, leading to significant waste. | Focus on catalytic, atom-economical transformations. |

| Solvents | Use of volatile organic compounds (VOCs). | Transition to greener solvents or solvent-free conditions. |

| Energy Consumption | High-temperature and high-pressure reactions. | Development of reactions that proceed under mild conditions. |

Q & A

Basic Research Questions

Q. What synthetic methodologies ensure high isomer purity of cis-1,1,2,2,3,4-Hexafluorocyclobutane?

- Methodological Answer : Gas-phase fluorination of cyclobutane derivatives under controlled temperature and pressure, followed by fractional distillation, yields high-purity cis-isomers. Confirm purity using NMR (to distinguish fluorine environments) and gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic techniques are most effective for structural characterization of cis-1,1,2,2,3,4-Hexafluorocyclobutane?

- Methodological Answer :

- NMR : Resolves fluorine substituent arrangements and confirms cis geometry via coupling constants and chemical shifts.

- IR Spectroscopy : Identifies C-F stretching vibrations (1000–1400 cm) and ring strain signatures.

- X-ray Crystallography (if crystalline): Provides definitive geometric confirmation .

Q. What safety protocols are critical for handling cis-1,1,2,2,3,4-Hexafluorocyclobutane in laboratories?

- Methodological Answer :

- Use fume hoods for vapor containment.

- Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact.

- Avoid ignition sources due to potential decomposition under heat.

- Refer to SDS guidelines for emergency response (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How does the etching efficiency of cis-HFC-c336ee compare to perfluorocyclobutane (c-CF) in semiconductor plasma processes?

- Methodological Answer :

- Experimental Design : Compare etch rates of silicon dioxide (SiO) using inductively coupled plasma (ICP) reactors under identical conditions (power, pressure, gas flow).

- By-Product Analysis : Use quadrupole mass spectrometry (QMS) to quantify fluorine radicals (F) and polymer deposition rates.

- Key Metrics : Lower global warming potential (GWP) and higher etch selectivity may favor cis-HFC-c336ee despite potential trade-offs in etch uniformity .